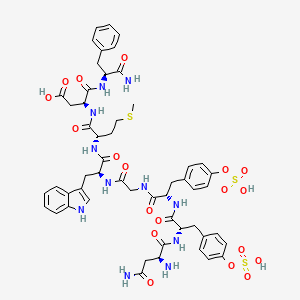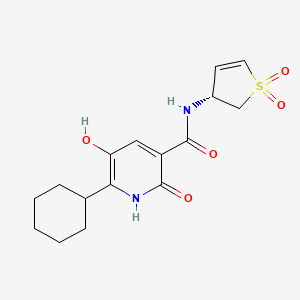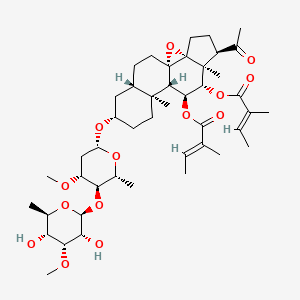
Gsnkskpk-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2: is a model peptide based on a c-Src N-terminal peptide. It is commonly used as a substrate for N-myristoyltransferase (NMT) in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the completed peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or iodine.
Reduction: Using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Typically involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: DTT in phosphate-buffered saline (PBS).
Substitution: Nucleophiles like thiols or amines in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Applications De Recherche Scientifique
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Serves as a substrate for NMT, aiding in the study of protein myristoylation.
Industry: Utilized in the production of peptide-based products and materials.
Mécanisme D'action
The primary mechanism of action for Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 involves its role as a substrate for NMT. NMT catalyzes the transfer of myristic acid to the N-terminal glycine of the peptide, a crucial step in protein modification. This modification affects protein localization, stability, and function .
Comparaison Avec Des Composés Similaires
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-TFA: Another form of the peptide with trifluoroacetic acid.
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-OH: A variant without the amide group at the C-terminus.
Uniqueness: Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 is unique due to its specific sequence and role as an NMT substrate. Its structure allows for precise studies of protein myristoylation and related biochemical processes .
Propriétés
Formule moléculaire |
C35H65N13O11 |
|---|---|
Poids moléculaire |
844.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide |
InChI |
InChI=1S/C35H65N13O11/c36-12-4-1-8-20(29(41)53)43-34(58)26-11-7-15-48(26)35(59)22(10-3-6-14-38)45-33(57)25(19-50)47-30(54)21(9-2-5-13-37)44-31(55)23(16-27(40)51)46-32(56)24(18-49)42-28(52)17-39/h20-26,49-50H,1-19,36-39H2,(H2,40,51)(H2,41,53)(H,42,52)(H,43,58)(H,44,55)(H,45,57)(H,46,56)(H,47,54)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
LCERPJCQNNIHJU-OLDNPOFQSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN)C(=O)NC(CCCCN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



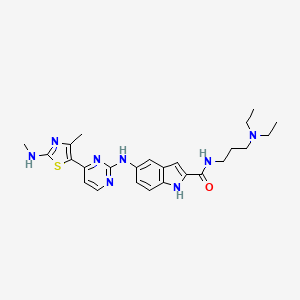
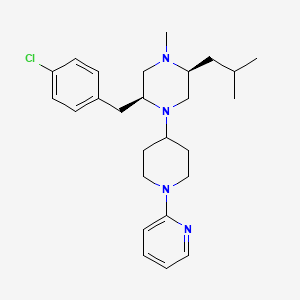

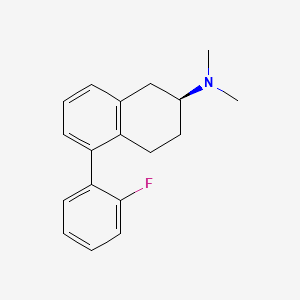


![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
